Methyl 2-methyl-5-(2-methyl-5-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate
Description
Methyl 2-methyl-5-(2-methyl-5-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate is a naphthofuran-based sulfonamide derivative characterized by a fused naphthofuran core substituted with a methyl ester at position 3, a methyl group at position 2, and a 2-methyl-5-nitrophenylsulfonamido group at position 5 (Fig. 1).
Properties
IUPAC Name |
methyl 2-methyl-5-[(2-methyl-5-nitrophenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O7S/c1-12-8-9-14(24(26)27)10-19(12)32(28,29)23-18-11-17-20(22(25)30-3)13(2)31-21(17)16-7-5-4-6-15(16)18/h4-11,23H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQRVCQBURJZFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-methyl-5-(2-methyl-5-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a naphtho[1,2-b]furan core with substituents that include a methyl group and a nitrophenylsulfonamide moiety. The molecular formula is , and its molecular weight is approximately 342.35 g/mol. Understanding the structural aspects is crucial for elucidating its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study by Cazzaniga et al. (2022) demonstrated that derivatives of naphtho[1,2-b]furan show activity against various bacterial strains, suggesting a potential role in treating infections caused by resistant bacteria .
Anticancer Activity
Several studies have reported the anticancer potential of related compounds. For instance, derivatives containing nitrophenyl groups have been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The mechanism often involves the generation of reactive oxygen species (ROS) and the subsequent activation of caspases .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonamide group may inhibit certain enzymes involved in bacterial metabolism.
- Cellular Uptake : The lipophilic nature of the compound allows for effective cellular uptake, enhancing its bioavailability.
- Signal Transduction : The compound may modulate signaling pathways associated with cell growth and apoptosis.
Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition at concentrations as low as 10 µg/mL, showcasing its potential as an antimicrobial agent.
Study 2: Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. Mechanistic studies suggested that the compound induces apoptosis via ROS generation and mitochondrial dysfunction .
Data Summary
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₂O₅S |
| Molecular Weight | 342.35 g/mol |
| Antimicrobial Activity | Effective against E. coli and S. aureus at 10 µg/mL |
| Anticancer IC50 | ~15 µM in MCF-7 cells |
| Mechanism | Induces apoptosis via ROS |
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Calculated based on analogs; exact data unavailable in evidence.
Crystallographic and Validation Data
Structural validation tools like SHELX () and ORTEP-III () are critical for confirming the geometry of these compounds. For example, the phenylsulfonamido analog () likely adopts a planar naphthofuran core with dihedral angles <10° between the sulfonamide and furan rings, as observed in similar derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
